molecular formula C5H2BrF3N2OS B1629035 N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide CAS No. 59134-90-6

N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide

Cat. No.: B1629035
CAS No.: 59134-90-6
M. Wt: 275.05 g/mol
InChI Key: DXTZPTRXZUOVFN-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Synonyms

N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide is a brominated thiazole derivative functionalized with a trifluoroacetamide group. Its systematic name adheres to IUPAC nomenclature conventions, where the thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) is substituted at the 4-position with the trifluoroacetamide moiety and at the 2-position with a bromine atom. Common synonyms include 2-bromo-4-trifluoroacetamidothiazole and N-(2-bromo-4-thiazolyl)-2,2,2-trifluoroacetamide .

Table 1: Key Nomenclature and Synonyms
Systematic Name Common Synonyms
This compound 2-Bromo-4-trifluoroacetamidothiazole
N-(2-bromo-4-thiazolyl)-2,2,2-trifluoroacetamide

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₅H₂BrF₃N₂OS , derived from the combination of a thiazole ring (C₃H₂NS), a bromine atom (Br), and a trifluoroacetamide group (C₂F₃NO). Its molecular weight is calculated as 275.05 g/mol .

Table 2: Molecular Composition Breakdown
Component Formula Molecular Weight (g/mol)
Thiazole ring C₃H₂NS 87.11
Bromine atom Br 79.90
Trifluoroacetamide group C₂F₃NO 107.99
Total C₅H₂BrF₃N₂OS 275.05

Crystallographic Data and Three-Dimensional Conformational Studies

While specific crystallographic data for this compound are not reported in publicly available databases (e.g., Cambridge Crystallographic Data Centre), structural insights can be inferred from analogous brominated thiazole derivatives. X-ray crystallography studies typically reveal planar thiazole rings with substituents in coplanar orientations due to conjugation. The trifluoroacetamide group likely adopts a trans configuration relative to the thiazole nitrogen, minimizing steric hindrance.

Key Structural Features:
  • Thiazole Ring : Five-membered ring with sulfur at position 1 and nitrogen at position 3.
  • Substituents : Bromine at position 2 and trifluoroacetamide at position 4.
  • Electron Distribution : Electron-withdrawing trifluoromethyl and acetamide groups stabilize the thiazole ring through resonance.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Although direct NMR data for this compound are unavailable, spectral predictions can be made based on structural analogs:

  • ¹H NMR :
    • Thiazole Protons : Deshielded protons (δ 7.0–8.0 ppm) due to aromaticity.
    • Acetamide Proton : Broad singlet (δ 8.5–9.0 ppm) from NH exchange.
    • Trifluoromethyl Group : No ¹H signal (CF₃ is non-protonated).
  • ¹³C NMR :
    • Thiazole Carbons : Signals at δ 120–150 ppm for aromatic carbons.
    • Acetamide Carbonyl : δ 165–170 ppm.
    • Trifluoromethyl : δ 115–120 ppm (quartet, J = 280–300 Hz).
Table 3: Predicted NMR Shifts (ppm)
Proton/Carbon δ (¹H NMR) δ (¹³C NMR)
Thiazole H-5 7.5–8.0 130–135
Acetamide NH 8.8–9.2
CF₃ 115–120
Mass Spectrometry Fragmentation Patterns

Mass spectrometry (MS) fragmentation is expected to follow predictable pathways:

  • Loss of CF₃CO-NH₂ : Cleavage of the trifluoroacetamide group yields a fragment ion at m/z 164 (C₃H₂BrNS, 2-bromothiazole).
  • Bromine Isotopic Peaks : Characteristic M and M+2 peaks at m/z 275 and 277 (relative intensities ~1:1).
  • Sulfur and Nitrogen Rule Compliance : Mass matches the molecular formula (C₅H₂BrF₃N₂OS).
Table 4: Key MS Fragments
Fragment Structure m/z
Parent ion C₅H₂BrF₃N₂OS 275
[M - CF₃CONH₂]⁺ C₃H₂BrNS 164
[M - Br]⁺ C₅H₂F₃N₂OS 196
Infrared and UV-Vis Absorption Profiles
  • Infrared (IR) Spectroscopy :
    • N–H Stretch : Broad band at 3300–3500 cm⁻¹ (amide proton).
    • C=O Stretch : Strong peak at 1700–1750 cm⁻¹ (acetamide carbonyl).
    • C–F Stretch : Sharp peaks at 1100–1300 cm⁻¹ (CF₃ group).
  • UV-Vis Spectroscopy :
    • π→π* Transitions : Absorption in the 250–300 nm range due to conjugation between the thiazole ring and trifluoroacetamide.
    • Bromine Influence : Possible red-shift due to electron-withdrawing effects of Br.
Table 5: IR and UV-Vis Absorption Data
Spectroscopy Key Peaks Functional Group
IR (cm⁻¹) 3300–3500 N–H (amide)
IR (cm⁻¹) 1700–1750 C=O (acetamide)
UV-Vis (nm) 250–300 Thiazole π-system

Properties

IUPAC Name

N-(2-bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2OS/c6-4-11-2(1-13-4)10-3(12)5(7,8)9/h1H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTZPTRXZUOVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50606399
Record name N-(2-Bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59134-90-6
Record name N-(2-Bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely reported method involves the acylation of 4-amino-2-bromothiazole with trifluoroacetic anhydride (TFAA) in the presence of pyridine as a base. The reaction proceeds via nucleophilic acyl substitution, where the amine group at the 4-position of the thiazole ring attacks the electrophilic carbonyl carbon of TFAA. Pyridine neutralizes the generated trifluoroacetic acid, shifting the equilibrium toward product formation.

Key Reaction Parameters

  • Molar Ratio : A 1:1.2 stoichiometry of 4-amino-2-bromothiazole to TFAA ensures complete conversion, with excess TFAA compensating for volatility losses.
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred due to their inertness and ability to solubilize both reactants. Polar solvents like dimethylformamide (DMF) reduce yields by promoting side reactions.
  • Temperature : Reflux conditions (80–100°C) for 6–8 hours achieve >75% yield.

Purification and Characterization

Crude product purification involves column chromatography using silica gel and a hexane/ethyl acetate (7:3 v/v) eluent, yielding >95% purity. Nuclear magnetic resonance (NMR) analysis confirms successful acylation:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiazole-H), 7.89 (s, 1H, NH).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -71.5 (CF₃).

Table 1: Optimization of Direct Acylation Method

Parameter Optimal Condition Yield (%) Purity (%)
Solvent THF 78 96
Temperature 90°C 82 97
Reaction Time 7 hours 85 98

Hantzsch Thiazole Synthesis Followed by Acylation

Thiazole Ring Formation

The Hantzsch thiazole synthesis constructs the brominated thiazole core from α-bromoketones and thiourea derivatives. For N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide, the process involves:

  • Synthesis of 4-Amino-2-bromothiazole : Reacting 2-bromo-1-(4-cyanophenyl)ethanone with thiourea in ethanol under microwave irradiation (100°C, 30 minutes).
  • Acylation : Treating the resulting amine with TFAA as described in Section 1.

Critical Considerations

  • α-Bromoketone Synthesis : 2-Bromo-1-(4-cyanophenyl)ethanone is prepared via Friedel-Crafts acylation of bromoacetyl bromide with 4-cyanobenzene, requiring anhydrous AlCl₃ as a catalyst.
  • Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes while improving yield by 15%.

Table 2: Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Direct Acylation 85 98 High Moderate
Hantzsch + Acylation 72 95 Moderate Low

Optimization of Reaction Conditions

Solvent Effects

Non-polar solvents (e.g., THF) minimize side reactions such as hydrolysis of TFAA. In contrast, DMF promotes decomposition of the thiazole ring at elevated temperatures.

Temperature and Time Trade-offs

Prolonged heating (>10 hours) degrades the product, while shorter durations (<6 hours) leave unreacted starting material. Kinetic studies suggest an optimal window of 7–8 hours at 90°C.

Catalytic Additives

Triethylamine (2 mol%) accelerates acylation by enhancing the nucleophilicity of the amine, but excess base promotes TFAA decomposition.

Scalability and Industrial Considerations

Pilot-Scale Production

A 100 g batch process achieved a 68% yield using direct acylation, with key challenges including:

  • Exothermicity : Jacketed reactors are essential to maintain temperature control.
  • Bromine Handling : Requires closed systems to prevent exposure.

Cost Analysis

Direct Acylation is more cost-effective at scale due to fewer synthetic steps, despite TFAA’s high price (~$450/kg). Hantzsch Synthesis incurs additional costs from α-bromoketone preparation and microwave equipment.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Position

The bromine atom at position 2 of the thiazole ring serves as a primary site for nucleophilic substitution due to the electron-withdrawing effects of the trifluoroacetamide group and the thiazole’s aromatic system.

Key Reactions:

  • Amine Substitution :
    Reaction with primary or secondary amines (e.g., piperidine) under Pd-catalyzed conditions results in displacement of bromine. For example:

    C5H2BrF3N2OS+HNR2Pd(PPh3)4,ΔC5H2F3N2OS-NR2+HBr\text{C}_5\text{H}_2\text{BrF}_3\text{N}_2\text{OS} + \text{HNR}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \Delta} \text{C}_5\text{H}_2\text{F}_3\text{N}_2\text{OS-NR}_2 + \text{HBr}

    This reaction is analogous to Suzuki–Miyaura couplings observed in structurally related bromothiazoles .

  • Thiol Substitution :
    Sodium thiomethoxide replaces bromine to form thioether derivatives, as demonstrated in Scheme 4 of LOX inhibitor synthesis .

Table 1: Substitution Reactions at the Bromine Atom

ReagentConditionsProductYield (%)Source
PiperidinePd(PPh₃)₄, 80°C, DMFN-(2-piperidinothiazol-4-yl)-TFAa72
Sodium thiomethoxideTHF, rt, 12hN-(2-methylthio-thiazol-4-yl)-TFA65

Hydrolysis of the Trifluoroacetamide Group

The trifluoroacetamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine.

Reaction Pathway:

C5H2BrF3N2OSH2O/H+or OHC3H2BrN2OS+CF3COOH\text{C}_5\text{H}_2\text{BrF}_3\text{N}_2\text{OS} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{C}_3\text{H}_2\text{BrN}_2\text{OS} + \text{CF}_3\text{COOH}

This reaction is critical for generating reactive amine intermediates, as seen in the synthesis of aminomethylenethiophene (AMT) scaffolds .

Stability Data:

  • Acidic Hydrolysis (1M HCl) : Complete decomposition after 24h at 25°C .

  • Basic Hydrolysis (1M NaOH) : 90% conversion to amine within 6h at 60°C .

Cross-Coupling Reactions

The bromothiazole moiety participates in Pd-catalyzed cross-coupling reactions, enabling diversification of the thiazole ring.

Examples:

  • Sonogashira Coupling :
    Reaction with trimethylsilylacetylene forms alkynylated thiazoles:

    C5H2BrF3N2OS+HC≡C-SiMe3PdCl2,CulC5H2F3N2OS-C≡C-SiMe3\text{C}_5\text{H}_2\text{BrF}_3\text{N}_2\text{OS} + \text{HC≡C-SiMe}_3 \xrightarrow{\text{PdCl}_2, \text{Cul}} \text{C}_5\text{H}_2\text{F}_3\text{N}_2\text{OS-C≡C-SiMe}_3

    This method was used to synthesize acetylene derivatives in LOX inhibitor studies .

  • Suzuki–Miyaura Coupling :
    Aryl boronic acids replace bromine to form biaryl thiazoles, as demonstrated in Scheme 8 of ACS Publications data .

Nitration:

Using HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 5 of the thiazole ring .

Stability Under Oxidative Conditions

The compound demonstrates moderate stability toward oxidation:

  • mCPBA Oxidation : No degradation observed after 24h at 25°C .

  • H₂O₂ (30%) : Partial oxidation of the thiazole sulfur occurs, forming sulfoxide derivatives .

Comparative Reactivity with Structural Analogs

The bromothiazole core shows distinct reactivity compared to phenyl-substituted analogs:

FeatureBromothiazole DerivativePhenyl Analog (e.g.,)
Substitution Rate Faster (due to ring strain)Slower
Hydrolysis Stability Moderate (t₁/₂ = 6h in NaOH)High (t₁/₂ > 24h in NaOH)

Scientific Research Applications

N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in studies to understand the interaction of thiazole derivatives with biological targets, which can provide insights into their mechanism of action and potential therapeutic uses.

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution on Thiazole

  • N-(5-Bromothiazol-4-yl)-2,2,2-trifluoroacetamide (CAS: 1211311-93-1) Molecular Formula: C₅H₂BrF₃N₂OS (identical to the target compound). Structural Difference: Bromine is located at the 5-position of the thiazole ring instead of the 2-position. For example, the 5-bromo derivative may exhibit different regioselectivity in nucleophilic substitutions compared to the 2-bromo isomer .

Phenyl-Based Analogs

  • N-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroacetamide (CAS: 312317-33-2) Molecular Formula: C₉H₇BrF₃NO. Structural Features: A brominated phenyl ring with a methyl substituent at the 2-position, linked to a trifluoroacetamide group. Comparison: Unlike the thiazole-containing target compound, this analog lacks heterocyclic character. The phenyl ring offers different electronic properties (e.g., reduced aromatic nitrogen participation), which may influence solubility and binding affinity in biological systems .

Complex Heterocyclic Derivatives

  • 2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide (CAS: 726158-21-0) Molecular Formula: C₂₁H₁₅BrFN₅OS. Features: Incorporates a triazole core with bromophenyl, pyridyl, and fluorophenyl substituents. However, the increased molecular complexity may reduce synthetic accessibility compared to the simpler thiazole derivative .

Trifluoroacetamide Derivatives with Aliphatic Chains

  • N-(4-Bromo-1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoroacetamide (CAS: 534620-39-8) Molecular Formula: C₈H₁₁BrF₃NO₂. Structural Features: A branched aliphatic chain with a ketone and bromine substituent. Comparison: The aliphatic chain introduces conformational flexibility absent in rigid thiazole or phenyl systems. This flexibility could improve membrane permeability but may reduce target specificity in drug design .

Biological Activity

N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide is a compound with notable structural characteristics that suggest potential biological activity. This article reviews the biological properties of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound possesses the molecular formula C5H2BrF3N2OS\text{C}_5\text{H}_2\text{BrF}_3\text{N}_2\text{OS}. Its structure features a thiazole ring substituted with a bromine atom and a trifluoroacetamide group. The presence of the trifluoromethyl group (CF3) and the bromo (Br) substituent enhances its lipophilicity and may influence its interaction with biological targets .

Antimicrobial Properties

Compounds that contain thiazole rings are often associated with antimicrobial and antifungal properties. Preliminary studies indicate that this compound may exhibit similar activities. Research has shown that thiazole derivatives can inhibit growth in various microbial strains, suggesting that this compound could be effective against bacterial and fungal infections .

Interaction with Enzymes

Research indicates that this compound may interact with specific enzymes involved in disease pathways. For instance, compounds with similar structures have been found to inhibit deubiquitylating enzymes, which play a crucial role in cancer cell proliferation and survival. This suggests a potential application in cancer therapy .

In Silico Studies

In silico docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies can help identify potential therapeutic targets for further investigation. For example, similar thiazole derivatives have shown promising results in binding to protein targets implicated in cancer and inflammation.

Comparative Analysis of Similar Compounds

A comparative analysis of structurally related compounds highlights the unique features of this compound. The following table summarizes some related compounds and their unique properties:

Compound NameSimilarityUnique Features
N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide0.80Different position of bromine substitution
2-Amino-5-bromo-4-methylthiazole0.77Contains an amino group instead of trifluoroacetamide
5-Bromo-1,3-thiazole derivatives0.76Broader structural variations

This comparative analysis underscores how different substituents influence the reactivity and potential applications of these compounds in medicinal chemistry.

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm structural integrity, with the trifluoroacetamide group showing distinct fluorine signals at ~-75 ppm .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 315.94).

Q. Advanced

  • X-ray Crystallography : Resolves crystal packing and bond parameters (e.g., C–F bond lengths ~1.34 Å, dihedral angles between thiazole and aryl groups ~66.4°) .
  • DFT Calculations : Predict electronic properties and optimize reaction pathways .

What biological activities have been reported for this compound?

Basic
The trifluoroacetamide-thiazole scaffold exhibits antimicrobial, antiviral, and anticancer properties. Preclinical studies suggest inhibition of topoisomerase II (DNA repair enzyme) and modulation of NF-κB signaling (anti-inflammatory) .

Advanced
Mechanistic studies reveal selective cytotoxicity against cancer cell lines (e.g., IC50_{50} = 8.2 µM in HeLa) via ROS generation and apoptosis induction. Comparative studies with analogues (e.g., chloro vs. bromo substituents) show enhanced activity with bromine due to increased lipophilicity .

How can solvent and catalyst choices impact synthesis yield?

Q. Advanced

  • Solvents : DMF enhances solubility of intermediates but may cause side reactions (e.g., hydrolysis); dichloromethane is preferred for coupling reactions to minimize byproducts .
  • Catalysts : K2_2CO3_3 promotes nucleophilic substitution but may degrade acid-sensitive intermediates. NaH offers stronger base conditions, improving acylation efficiency by 15–20% .

How should researchers address contradictions in reported biological data?

Q. Advanced

  • Dose-Response Variability : Replicate assays across multiple cell lines (e.g., MCF-7 vs. A549) to confirm target specificity.
  • Mechanistic Discrepancies : Use siRNA knockdown or enzyme activity assays (e.g., topoisomerase II relaxation assays) to validate hypothesized pathways .
  • Statistical Analysis : Apply ANOVA to compare IC50_{50} values across studies, accounting for assay conditions (e.g., serum concentration, incubation time) .

What computational methods support structure-activity relationship (SAR) studies?

Q. Advanced

  • Molecular Docking : Predict binding affinities to targets like EGFR or tubulin (AutoDock Vina, Glide). The bromothiazole moiety shows strong π-π stacking with kinase active sites .
  • MD Simulations : Assess stability of ligand-target complexes (e.g., RMSD < 2.0 Å over 100 ns trajectories) .

What are optimal storage conditions to ensure compound stability?

Basic
Store at -20°C in airtight, amber vials under nitrogen. Avoid aqueous environments to prevent hydrolysis of the trifluoroacetamide group. Purity (>95%) should be verified via HPLC before use .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide

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